2-クロロ-4-(メチルチオ)ピリミジン

概要

説明

2-Chloro-4-(methylthio)pyrimidine is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. It is used in the synthesis of various biologically active molecules, including marine alkaloids and kinase inhibitors . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in both academic research and industrial applications.

科学的研究の応用

2-Chloro-4-(methylthio)pyrimidine is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

作用機序

Target of Action

The primary target of 2-Chloro-4-(methylthio)pyrimidine is the respiratory system . It is considered hazardous and can cause severe skin burns, eye damage, and may cause respiratory irritation .

Mode of Action

It is known to undergo nucleophilic substitution reactions . The methylthio group in 2-Chloro-4-(methylthio)pyrimidine is displaced by cyanide ion .

Biochemical Pathways

2-Chloro-4-(methylthio)pyrimidine is used in the synthesis of various compounds. For instance, it has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It has also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

Pharmacokinetics

Its physical properties such as boiling point (139-140 °c/36 mmhg), melting point (-2 °c), and density (1381 g/mL at 25 °C) have been reported .

Result of Action

It is known to cause severe skin burns, eye damage, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(methylthio)pyrimidine. For instance, it should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use it only outdoors or in a well-ventilated area to prevent respiratory irritation .

生化学分析

Biochemical Properties

2-Chloro-4-(methylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of kinase inhibitors, which are crucial in regulating cell signaling pathways. The compound’s interaction with enzymes such as kinases involves binding to the active site, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of 2-Chloro-4-(methylthio)pyrimidine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of specific kinases, leading to altered cell signaling and changes in gene expression. This can result in the suppression of cell proliferation and induction of apoptosis in certain cell types . Additionally, 2-Chloro-4-(methylthio)pyrimidine can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4-(methylthio)pyrimidine involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as kinases, leading to their inhibition. This inhibition can result in the downregulation of signaling pathways that are essential for cell proliferation and survival. Furthermore, 2-Chloro-4-(methylthio)pyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(methylthio)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-(methylthio)pyrimidine remains stable under specific conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(methylthio)pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.

Metabolic Pathways

2-Chloro-4-(methylthio)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can undergo biotransformation, leading to the formation of metabolites that may retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Chloro-4-(methylthio)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and its affinity for binding proteins determine its distribution and bioavailability within the body.

Subcellular Localization

The subcellular localization of 2-Chloro-4-(methylthio)pyrimidine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of 2-Chloro-4-(methylthio)pyrimidine is essential for elucidating its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-4-(methylthio)pyrimidine involves the methylation of 2-thiouracil using methyl iodide under basic conditions. This reaction typically occurs at room temperature overnight, yielding the desired product with high efficiency . Another approach involves the conversion of 2-methylthio-4-pyrimidinone to 2-Chloro-4-(methylthio)pyrimidine through a series of chlorination steps .

Industrial Production Methods: Industrial production of 2-Chloro-4-(methylthio)pyrimidine often employs large-scale synthetic processes starting from commercially available precursors like 2-thiouracil. The reactions are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

化学反応の分析

Types of Reactions: 2-Chloro-4-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the methylthio group can be displaced by nucleophiles like cyanide ions, leading to the formation of 2,4-bismethylthiopyrimidine .

Common Reagents and Conditions:

Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include substituted pyrimidines, which are often used as intermediates in the synthesis of more complex molecules .

類似化合物との比較

- 2-Chloro-4-(trifluoromethyl)pyrimidine

- 2-Chloro-4-(ethylthio)pyrimidine

- 2-Chloro-4-(phenylthio)pyrimidine

Comparison: Compared to its analogs, 2-Chloro-4-(methylthio)pyrimidine is unique due to its specific reactivity and the types of products it forms. For example, the trifluoromethyl analog is more hydrophobic and may have different biological activities . The methylthio group in 2-Chloro-4-(methylthio)pyrimidine provides a balance between reactivity and stability, making it a preferred choice in many synthetic applications .

生物活性

2-Chloro-4-(methylthio)pyrimidine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

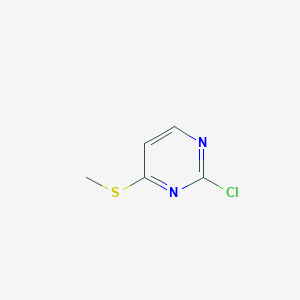

2-Chloro-4-(methylthio)pyrimidine is a pyrimidine derivative characterized by the presence of a chlorine atom at the 2-position and a methylthio group at the 4-position. It is synthesized through various methods, including nucleophilic substitution reactions, which are essential for introducing functional groups into the pyrimidine ring. Its synthesis has been explored in multiple studies, highlighting its utility as an intermediate in the development of bioactive compounds.

The primary mechanism of action for 2-Chloro-4-(methylthio)pyrimidine involves its interaction with enzymes, particularly kinases. The compound acts as an inhibitor by binding to the active sites of these enzymes, thereby modulating cell signaling pathways critical for cell growth and differentiation. This inhibition can lead to significant cellular effects, including:

- Altered Gene Expression : Inhibition of kinases can affect transcription factors and regulatory proteins, leading to changes in gene expression patterns.

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in specific cell types by disrupting essential signaling pathways.

Anticancer Activity

Research indicates that 2-Chloro-4-(methylthio)pyrimidine exhibits promising anticancer properties. It has been utilized in the synthesis of various kinase inhibitors that target cancer cell proliferation. For instance, studies have demonstrated its effectiveness in inhibiting specific kinases involved in tumor growth, leading to reduced viability of cancer cells in vitro and in vivo models.

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have shown that 2-Chloro-4-(methylthio)pyrimidine significantly reduces levels of inflammatory mediators such as prostaglandins.

Research Findings and Case Studies

Several studies have documented the biological activities and applications of 2-Chloro-4-(methylthio)pyrimidine:

- Cellular Studies : In laboratory settings, this compound has been observed to modulate cellular processes such as apoptosis and cell cycle regulation. For example, at lower doses, it effectively inhibits target enzymes without causing toxicity, while higher doses may result in adverse effects on vital organs .

- Animal Models : Dosage effects have been studied extensively in animal models. Research indicates that varying concentrations can lead to different biological outcomes, emphasizing the importance of dosage in therapeutic applications .

- Synthesis Applications : The compound serves as a building block for synthesizing various heterocyclic compounds and has been involved in the total synthesis of biologically active marine alkaloids like variolin B1 .

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-4-(methylthio)pyrimidine includes its stability under specific conditions; however, it can degrade when exposed to light or heat. Its physical properties such as boiling point (139-140 °C), melting point (-2 °C), and density (1.381 g/mL at 25 °C) are critical for understanding its behavior in biological systems .

Safety and Toxicity

While 2-Chloro-4-(methylthio)pyrimidine has beneficial biological activities, it also poses risks including severe skin burns and respiratory irritation upon exposure. Therefore, safety measures must be implemented when handling this compound in laboratory or industrial settings .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibits kinases involved in tumor growth; induces apoptosis |

| Anti-inflammatory | Inhibits COX enzymes; reduces inflammatory mediators |

| Cellular Modulation | Alters gene expression; affects cell signaling pathways |

| Synthesis Applications | Used as an intermediate for synthesizing bioactive compounds |

特性

IUPAC Name |

2-chloro-4-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAATWVRXPRDPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586052 | |

| Record name | 2-Chloro-4-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49844-93-1 | |

| Record name | 2-Chloro-4-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。